1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide (1/1)

Description

Properties

CAS No. |

6456-44-6 |

|---|---|

Molecular Formula |

C7H9IN2O |

Molecular Weight |

264.06 g/mol |

IUPAC Name |

1-methylpyridin-1-ium-3-carboximidate;hydroiodide |

InChI |

InChI=1S/C7H8N2O.HI/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H |

InChI Key |

IWEIZMCTGMHCRE-UHFFFAOYSA-N |

Canonical SMILES |

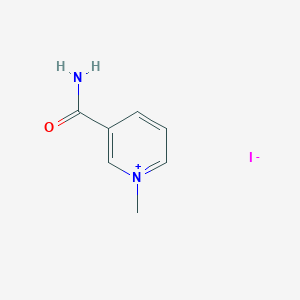

C[N+]1=CC=CC(=C1)C(=O)N.[I-] |

Other CAS No. |

6456-44-6 |

Related CAS |

3106-60-3 (Parent) |

Synonyms |

3-(Aminocarbonyl)-1-methylpyridinium Iodide; 3-Carbamoyl-1-methylpyridinium Iodide; Nicotinamide Methiodide; _x000B_ |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Methylpyridin-1-ium-3-carboxamide Iodide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Characteristics of a Versatile Pyridinium Compound

This technical guide provides a comprehensive overview of the physicochemical properties of 1-methylpyridin-1-ium-3-carboxamide iodide, a quaternary ammonium salt derived from the methylation of nicotinamide (a form of vitamin B3). Also known as nicotinamide methiodide, this compound belongs to the broader class of pyridinium salts, which are recognized for their diverse applications in catalysis, ionic liquids, and as biologically active agents.[1] Understanding the fundamental physicochemical characteristics of this molecule is paramount for its potential application in drug development, chemical synthesis, and materials science. This document, intended for researchers and professionals in these fields, delves into the structural, thermal, and spectroscopic properties of 1-methylpyridin-1-ium-3-carboxamide iodide, providing both established data and detailed experimental protocols for its characterization.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. 1-Methylpyridin-1-ium-3-carboxamide iodide is the product of the N-methylation of the pyridine ring in nicotinamide, with an iodide anion balancing the positive charge of the quaternary nitrogen.

DOT script for the chemical structure of 1-Methylpyridin-1-ium-3-carboxamide Iodide:

Caption: General workflow for the synthesis of 1-methylpyridin-1-ium-3-carboxamide iodide.

Experimental Protocol: Synthesis

A detailed protocol for a related synthesis of 1-aminopyridinium iodide provides a solid framework for the synthesis of the target compound. [2]The following is an adapted, exemplary protocol:

-

Dissolution: Dissolve nicotinamide in a suitable solvent such as methanol or acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Methylating Agent: Add a stoichiometric equivalent or a slight excess of methyl iodide to the solution. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) to prevent side reactions.

-

Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: As the reaction proceeds, the pyridinium salt, which is often less soluble in the reaction solvent than the starting materials, may precipitate out of the solution. If not, the product can be precipitated by the addition of a less polar solvent, such as diethyl ether.

-

Purification: Collect the solid product by filtration and wash it with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product under vacuum to remove residual solvent.

The yield and purity of the final product should be assessed using standard analytical techniques such as NMR spectroscopy and melting point analysis.

Physicochemical Properties

The utility of a compound is largely dictated by its physical and chemical properties. This section details the key physicochemical parameters of 1-methylpyridin-1-ium-3-carboxamide iodide.

Table 2: Key Physicochemical Properties

| Property | Value | Experimental Notes/Causality | Source |

| Melting Point | 128-131 °C (for precursor, Nicotinamide) | The melting point of the iodide salt is expected to be significantly higher due to its ionic nature. A related compound, 3-(hydroxycarbamoyl)-1-methylpyridinium iodide, has a melting point of 187 °C. It is also reported that some pyridinium salts may decompose at higher temperatures. | [3][4] |

| Boiling Point | Decomposes at elevated temperatures | As an ionic salt, this compound is not expected to have a defined boiling point at atmospheric pressure and will likely decompose before boiling. | |

| Solubility | Water: 855 mg/mL (for the cation) | The high water solubility is attributed to the charged nature of the pyridinium cation and the ability of the amide group to form hydrogen bonds. Solubility in ethanol is reported to be low. | [5] |

| pKa | 3.35 (of precursor, Nicotinamide) | This value corresponds to the pKa of the conjugate acid of the pyridine nitrogen in nicotinamide. The N-methylation to form the quaternary ammonium salt results in a permanently charged cation, and thus it does not have a pKa in the traditional sense for the pyridinium nitrogen. | [6] |

Experimental Protocol: Melting Point Determination

The melting point is a crucial indicator of purity. For crystalline organic compounds, a sharp melting range (typically 0.5-1 °C) is indicative of high purity.

-

Sample Preparation: Finely powder a small amount of the dry crystalline sample.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Determination: Decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Experimental Protocol: Solubility Determination

Understanding the solubility of a compound in various solvents is critical for its application in formulations and as a reaction medium.

-

Equilibrium Method: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and electronic properties of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For 1-methylpyridin-1-ium-3-carboxamide iodide, characteristic signals are expected for the methyl protons, the aromatic protons on the pyridinium ring, and the amide protons. The chemical shifts of the aromatic protons are typically downfield due to the deshielding effect of the positively charged nitrogen and the aromatic ring current.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Distinct signals are expected for the methyl carbon, the carbons of the pyridinium ring, and the carbonyl carbon of the amide group. The chemical shift of the carbonyl carbon is characteristically found at the downfield end of the spectrum.

While specific peak lists for this compound are not readily available in the public domain, data for related pyridinium compounds can be used for comparative analysis. [1][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3400-3200 | N-H (Amide) | Stretching |

| ~3100-3000 | C-H (Aromatic) | Stretching |

| ~1680 | C=O (Amide) | Stretching |

| ~1600-1450 | C=C, C=N (Aromatic Ring) | Stretching |

The PubChem database indicates the availability of an FTIR spectrum for this compound, obtained as a KBr wafer. [6]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The parent molecule, nicotinamide, exhibits absorption maxima at approximately 210 nm and 260 nm in an acidic mobile phase. [7]The N-methylation to form the pyridinium salt is expected to cause a slight shift in these absorption bands. The absorption spectrum of nicotinamide can be influenced by the solvent and pH. [8]

Potential Applications

As a derivative of nicotinamide, 1-methylpyridin-1-ium-3-carboxamide iodide is of interest in biological and pharmaceutical research. Nicotinamide itself is a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a crucial role in cellular metabolism. The quaternization of nicotinamide may alter its biological activity and transport properties, making it a subject for further investigation in areas such as:

-

Enzyme Inhibition: Pyridinium compounds are known to interact with various enzymes.

-

Drug Delivery: The ionic nature of the compound could be exploited in the design of drug delivery systems.

-

Antimicrobial Agents: Some pyridinium salts have demonstrated antimicrobial properties.

Conclusion

1-Methylpyridin-1-ium-3-carboxamide iodide is a pyridinium salt with a rich set of physicochemical properties that are of interest to researchers in chemistry, biology, and pharmaceutical sciences. This guide has provided a comprehensive overview of its molecular structure, synthesis, and key physicochemical characteristics, along with standardized protocols for their determination. While some experimental data for this specific compound remains to be fully elucidated in publicly accessible literature, the information presented here, based on its well-characterized precursor and related compounds, provides a robust foundation for further research and application development.

References

-

Jo, T. S. (n.d.). Synthesis and characterizations of pyridinium salts including poly(pyr. University of Nevada, Las Vegas. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72660, Pyridinium, 3-(aminocarbonyl)-1-methyl-, iodide (1:1). Retrieved from [Link]

-

G, A., & A, A. (2023). Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. ACS Omega, 8(4), 4085-4098. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridinium. Retrieved from [Link]

-

Semantic Scholar. (n.d.). From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Nicotinamide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Niacinamide. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis. spectra of charge-transfer complexes of a nicotinamide with.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 64950, N'-Methylnicotinamide. Retrieved from [Link]

-

European Journal of Pharmaceutical and Medical Research. (n.d.). DEVELOPMENT AND VALIDATION OF UV-VISIBLE SPECTROSCOPIC METHOD FOR ESTIMATION OF NICORANDIL IN BULK AND ITS PHARMACEUTICAL FORMULATAION. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141170, 1-Methylpyridin-1-ium-3-ol. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 1-Methylnicotinamide iodide (FDB022639). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. Retrieved from [Link]

-

ResearchGate. (n.d.). Using a Fluorescent 1-Methyl-4-(2-Pyren-1-Yl-Vinyl)-Pyridinium Iodide to Characterize Solvent Polarities. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72657, 3-Hydroxycarbamoyl-1-methylpyridinium iodide. Retrieved from [Link]

-

ClinMed International Library. (2018). Physicochemical and Biopharmaceutical Characterization of N-Iodomethyl-N,N-Dimethyl-N-(6,6-1 Diphenylhex-5-En-1-Yl) Ammonium Iod. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-ACETYL-1-METHYLPYRIDINIUM IODIDE, THIOSEMICARBAZONE - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-(HYDROXYCARBAMOYL)-1-METHYLPYRIDINIUM IODIDE - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 936, Nicotinamide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-aminopyridinium iodide. Retrieved from [Link]

-

MDPI. (n.d.). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Page loading... [guidechem.com]

- 5. UV-Vis Spectrum of Nicotinamide | SIELC Technologies [sielc.com]

- 6. Pyridinium, 3-(aminocarbonyl)-1-methyl-, iodide (1:1) | C7H9IN2O | CID 72660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1-Methylpyridin-1-ium-3-carboximidate Hydrogen Iodide (1/1): A Technical Guide

Introduction

1-Methylpyridin-1-ium-3-carboximidate is a cationic derivative of pyridine, featuring a carboximidate functional group at the 3-position. The positive charge is localized on the nitrogen atom of the pyridine ring, and it is associated with an iodide counter-ion. The unique electronic properties of the N-methylpyridinium cation, combined with the reactivity of the carboximidate moiety, make this compound a subject of interest in medicinal chemistry and materials science. Understanding its structural features through spectroscopic analysis is paramount for its potential applications.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data, offering insights into the rationale behind the expected spectral characteristics.

Molecular Structure and Key Features

The structure of 1-Methylpyridin-1-ium-3-carboximidate cation is characterized by a planar, aromatic pyridinium ring and a carboximidate group. The positive charge on the nitrogen atom significantly influences the electron density distribution within the ring, leading to a downfield shift of the ring protons in the ¹H NMR spectrum.

Caption: Molecular structure of the 1-Methylpyridin-1-ium-3-carboximidate cation.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The NMR spectra of 1-Methylpyridin-1-ium-3-carboximidate are predicted based on the known chemical shifts of N-methylpyridinium salts and related compounds. The electron-withdrawing effect of the positively charged nitrogen atom is the dominant factor influencing the chemical shifts of the pyridinium ring protons and carbons.

Predicted ¹H NMR Data

The protons on the pyridinium ring are expected to be significantly deshielded, appearing at high chemical shifts (downfield). The N-methyl protons will also be deshielded compared to a neutral N-methyl group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 9.2 - 9.4 | s | |

| H-4 | 8.8 - 9.0 | d | ~8.0 |

| H-5 | 8.1 - 8.3 | t | ~7.5 |

| H-6 | 8.7 - 8.9 | d | ~6.0 |

| N-CH₃ | 4.3 - 4.5 | s | |

| N-H (imidate) | 7.0 - 8.0 | br s |

Predicted ¹³C NMR Data

Similar to the protons, the carbon atoms of the pyridinium ring are expected to be deshielded. The N-methyl carbon will also show a downfield shift.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 148 |

| C-3 | 135 - 138 |

| C-4 | 148 - 151 |

| C-5 | 128 - 131 |

| C-6 | 146 - 149 |

| N-CH₃ | 48 - 52 |

| C (imidate) | 160 - 165 |

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum is expected to show characteristic absorption bands for the aromatic C-H, C=C, and C=N stretching vibrations, as well as bands associated with the carboximidate group.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (imidate) | 3300 - 3400 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (N-CH₃) | 2900 - 3000 | Weak-Medium |

| C=N Stretch (imidate) | 1640 - 1680 | Strong |

| Aromatic C=C and C=N Stretch | 1500 - 1600 | Medium-Strong |

| C-O Stretch (imidate) | 1250 - 1350 | Strong |

Predicted Mass Spectrometry (MS) Data

For mass spectrometric analysis, electrospray ionization (ESI) in positive ion mode is the most suitable technique due to the pre-existing positive charge on the cation. The mass spectrum is expected to show a prominent peak for the 1-Methylpyridin-1-ium-3-carboximidate cation.

Molecular Weight of Cation (C₈H₁₀N₂O⁺): 150.08 Da

Predicted m/z values:

-

[M]⁺: 150.08

Fragmentation of the pyridinium ring can occur, leading to characteristic losses.

Caption: A simplified workflow for the ESI-MS analysis of the target compound.

Experimental Protocols

The following are hypothetical, yet standard, protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Employ an electrospray ionization mass spectrometer (ESI-MS).

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Operate the mass spectrometer in positive ion mode.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Conclusion

This technical guide provides a predictive spectroscopic profile of 1-Methylpyridin-1-ium-3-carboximidate hydrogen iodide (1/1). The anticipated NMR, IR, and MS data are based on the fundamental principles of spectroscopy and analysis of analogous structures. These predictions offer a valuable starting point for the identification and characterization of this compound in a research or development setting. Experimental verification of this data is essential for a definitive structural elucidation.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

-

PubChem. N-Methylpyridinium. National Center for Biotechnology Information. [Link]

-

Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. [Link]

Solubility Profile of 1-Methylpyridin-1-ium-3-carboximidate Hydrogen Iodide (1/1) in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Methylpyridin-1-ium-3-carboximidate hydrogen iodide (1/1), a quaternary pyridinium salt. While specific experimental solubility data for this compound is not extensively published, this document establishes a robust predictive framework based on the well-understood principles of ionic compound dissolution and data from analogous N-alkylpyridinium salts. We delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol for its quantitative determination, and provide an expected solubility profile across a range of common organic solvents. This guide is intended to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.

Introduction and Compound Identification

1-Methylpyridin-1-ium-3-carboximidate hydrogen iodide (1/1) is a quaternary ammonium salt belonging to the N-alkylpyridinium class of compounds. Its identity is confirmed through various chemical databases and synonyms.

-

Primary Name: 1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide (1/1)[1]

-

Common Synonyms: 3-Carbamoyl-1-methylpyridinium iodide, 1-Methylnicotinamide iodide[1]

-

CAS Number: 6456-44-6[1]

-

Molecular Formula: C₇H₉IN₂O

-

Molecular Weight: 264.06 g/mol [1]

The solubility of an active compound in organic solvents is a critical physicochemical parameter that governs its utility in a vast array of applications, from organic synthesis and purification to formulation development in the pharmaceutical industry. Understanding and quantifying this property is essential for process optimization, reaction kinetics, and achieving desired concentrations in final products.

Theoretical Framework for Solubility

The dissolution of an ionic salt like 1-Methylpyridin-1-ium-3-carboximidate HI is governed by a thermodynamic balance between the energy required to break apart the crystal lattice (lattice energy) and the energy released when the resulting ions are stabilized by solvent molecules (solvation energy).

The "Like Dissolves Like" Principle

As an ionic, and therefore highly polar, compound, its solubility is dictated by the principle of "like dissolves like".[2][3] It is expected to be readily soluble in polar solvents and poorly soluble in non-polar solvents.

-

Polar Solvents (e.g., Methanol, Acetonitrile, DMSO) possess significant dipole moments, allowing them to effectively surround and stabilize the 1-methylpyridinium cation and the iodide anion through strong ion-dipole interactions. This process of solvation releases energy that can overcome the compound's crystal lattice energy.[4]

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether) lack the ability to form these stabilizing interactions. The energy cost of breaking the ionic bonds in the crystal lattice is not compensated by solvation, resulting in minimal solubility.[4]

Key Factors Influencing Solubility

-

Crystal Lattice Energy : In contrast to simple, compact inorganic salts like NaCl, pyridinium salts feature large, bulky, and asymmetric ions.[5] This structural complexity generally leads to less efficient packing in the crystal lattice and, consequently, a lower lattice energy. A lower lattice energy requires less energy to overcome for dissolution to occur, making these compounds more soluble in polar organic solvents than their inorganic counterparts.[5]

-

Solvent Properties : The dielectric constant, dipole moment, and hydrogen bonding capability of the solvent are paramount. Solvents with high dielectric constants are more effective at shielding the separated ions from each other, preventing them from recombining and precipitating.

-

Structural Modifications : The solubility of pyridinium salts is highly sensitive to even minor changes in their chemical structure. Research has shown that modifying substituents on the pyridinium ring can alter solubility in a given solvent (like acetonitrile) by an order of magnitude, with measured values for different derivatives ranging from 0.3 M to over 2.1 M.[6]

The dissolution process can be visualized as a transition from an ordered solid state to a disordered, solvated state in solution, driven by favorable intermolecular forces.

Caption: Dissolution of an ionic compound in a polar solvent.

Predicted Solubility Profile

Based on the principles outlined above and available data for analogous compounds like 1-methylpyridinium iodide, the following table summarizes the expected solubility behavior of 1-Methylpyridin-1-ium-3-carboximidate HI. These are predictive classifications and should be confirmed experimentally using the protocol in the subsequent section.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Capable of both strong ion-dipole interactions and hydrogen bonding, providing excellent stabilization for both the cation and the iodide anion.[4] |

| Polar Aprotic | Acetonitrile, DMSO, DMF, Acetone | Moderate to High | Possess strong dipole moments for effective ion solvation. The solubility of pyridinium salts in acetonitrile is known to be significant and highly dependent on specific molecular structure.[6][7] |

| Low Polarity | Dichloromethane (DCM), Chloroform | Low to Moderate | Limited polarity results in weaker ion-dipole interactions, leading to reduced but potentially non-negligible solubility. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble / Very Low | Lacking any significant dipole moment, these solvents cannot overcome the crystal lattice energy of the ionic salt.[4] |

Standard Protocol for Experimental Solubility Determination

To obtain quantitative and reliable solubility data, the equilibrium shake-flask method is recommended. This protocol is a self-validating system that ensures the solution has reached saturation, providing an accurate measurement of solubility at a given temperature.

Principle

An excess amount of the solid solute is agitated in the chosen solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined.

Workflow Diagram

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology

-

Preparation :

-

To a series of glass vials with screw caps, add a known volume (e.g., 5.0 mL) of the desired organic solvent.

-

Add an excess amount of 1-Methylpyridin-1-ium-3-carboximidate HI to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to visually confirm that saturation was achieved.

-

-

Equilibration :

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant-temperature shaker bath (e.g., 25.0 ± 0.1 °C).

-

Agitate the vials for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.

-

-

Phase Separation :

-

Remove the vials from the shaker and allow them to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

-

For very fine particles, centrifugation of the sealed vial is recommended to ensure a perfectly clear supernatant.

-

-

Sample Collection :

-

Using a volumetric pipette, carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant. Ensure no solid particles are transferred.

-

-

Quantification (Choose one method):

-

Method A: Gravimetric Analysis [8] i. Tare a clean, dry weighing dish to ±0.1 mg. ii. Transfer the collected aliquot into the weighing dish. iii. Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the compound. iv. Once all solvent is removed, cool the dish in a desiccator and weigh it. v. The difference between the final and initial mass is the mass of the dissolved solute.

-

Method B: UV-Vis Spectrophotometry [6] i. Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent. ii. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) to create a calibration curve (Absorbance vs. Concentration). iii. Quantitatively dilute the collected aliquot of the saturated solution to bring its absorbance into the linear range of the calibration curve. iv. Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration. v. Calculate the concentration of the original, undiluted saturated solution, accounting for the dilution factor.

-

-

Calculation :

-

For Gravimetric: Solubility (g/L) = (Mass of residue in g) / (Volume of aliquot in L)

-

For Spectrophotometry: The solubility is the calculated concentration of the saturated solution (mol/L or g/L).

-

Conclusion

1-Methylpyridin-1-ium-3-carboximidate hydrogen iodide (1/1) is an ionic salt whose solubility is fundamentally driven by solvent polarity. It is predicted to be highly soluble in polar protic and aprotic organic solvents and largely insoluble in non-polar media. While this guide provides a strong theoretical and predictive foundation, the high sensitivity of pyridinium salt solubility to minor structural changes and specific solvent interactions necessitates experimental verification. The detailed shake-flask protocol provided herein offers a robust and reliable method for researchers to quantitatively determine the solubility of this compound, enabling its effective application in scientific and developmental workflows.

References

-

Why is Pyridinium Chlorochromate soluble in organic solvents? (2019). Chemistry Stack Exchange. [Link]

-

Solubility Trends in Pyridinium Salts for Non-Aqueous Organic Redox Flow Batteries. (n.d.). ResearchGate. [Link]

-

Ionic Compounds: Solubility - Lab Experiments. (n.d.). EMBIBE. [Link]

-

1-Methylpyridinium iodide | Solubility of Things. (n.d.). Solubility of Things. [Link]

-

(A) Structures and solubilities of pyridinium salts in the current... (n.d.). ResearchGate. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). UCLA Chemistry and Biochemistry. [Link]

-

Pyridine - Solubility of Things. (n.d.). Solubility of Things. [Link]

-

What is the best methods for measuring the solubility of ionic solids in organic solvents? (2019). ResearchGate. [Link]

-

Chapter 17.1: Determining the Solubility of Ionic Compounds. (2025). Chemistry LibreTexts. [Link]

-

17.3: Factors that Affect Solubility. (2016). Chemistry LibreTexts. [Link]

-

The structure of N-methylpyridinium iodide. (2025). ResearchGate. [Link]

-

1-Methylpyridin-1-ium-3-ol. (n.d.). PubChem. [Link]

-

Pyridinium, 3-(aminocarbonyl)-1-methyl-, iodide (1:1). (n.d.). PubChem. [Link]

Sources

- 1. Pyridinium, 3-(aminocarbonyl)-1-methyl-, iodide (1:1) | C7H9IN2O | CID 72660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. embibe.com [embibe.com]

- 3. chem.ws [chem.ws]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Exploratory Biological Screening of 1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide (1/1)

Abstract

The journey of a novel chemical entity from synthesis to a potential therapeutic lead is a rigorous process underpinned by systematic biological evaluation. This guide presents a comprehensive framework for the initial exploratory screening of 1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide (1/1) , a compound with limited publicly available data. As such, this document serves as a strategic whitepaper, outlining a logical, multi-tiered screening cascade designed to efficiently identify and validate potential bioactivity. We will delve into the rationale behind the selection of primary and secondary assays, provide detailed, field-proven protocols, and establish a clear methodology for data interpretation and hit validation. The objective is to create a self-validating experimental system that maximizes the potential for discovery while minimizing false positives, thereby providing a robust foundation for future drug development efforts.

Introduction: Characterizing the Unknown

1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide (1/1) is a pyridinium salt. Based on its nomenclature, the core structure consists of a pyridine ring methylated at the nitrogen, creating a positively charged pyridinium cation. A carboximidate group is attached at the 3-position, and this salt is paired with a hydrogen iodide counterion. Given the novelty of this specific compound, the first critical step, prior to any biological screening, is rigorous analytical characterization. This includes confirming its identity, purity (typically via NMR and LC-MS), and solubility in relevant biological buffers and solvents like Dimethyl Sulfoxide (DMSO). These foundational data are essential for the accurate interpretation of all subsequent biological assays.

The screening strategy proposed herein is designed as a funnel, beginning with broad, high-throughput screens to detect any potential biological activity and progressively narrowing the focus to more specific, mechanism-of-action studies for any confirmed "hits."[1]

The Screening Cascade: A Multi-Tiered Approach

A tiered approach is the most resource-efficient strategy for novel compound screening. It allows for rapid initial assessment and allocates more complex, lower-throughput assays only to compounds that show promising and validated activity.

Caption: A multi-tiered workflow for exploratory biological screening.

Tier 1: Primary Screening Protocols

The goal of primary screening is to cast a wide net to detect any significant biological activity.[2] The assays are chosen for their robustness, scalability to high-throughput formats, and relevance to major areas of therapeutic need.

Antiproliferative & Cytotoxicity Screening

A fundamental first step in drug discovery is to assess a compound's effect on cell viability.[3] This is crucial not only for oncology research but also for determining a compound's general toxicity to mammalian cells, which helps establish a potential therapeutic window.[4][5]

Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6]

-

Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and a non-cancerous control line (e.g., HEK293) are cultured in appropriate media. The use of a panel helps identify potential cancer-type selectivity.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000–10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve a range of concentrations (e.g., 0.1 to 100 µM). Add the diluted compound to the wells. Include a vehicle control (medium with the same final DMSO concentration, typically ≤0.5%) and a positive control (e.g., Doxorubicin).[6]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability indicates cytotoxic or antiproliferative activity.

Antimicrobial Screening

The rise of antimicrobial resistance necessitates the search for novel antimicrobial compounds.[7][8] A primary screen against a representative panel of pathogenic bacteria and fungi is a critical early assessment.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][9]

-

Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative) and a fungal strain (e.g., Candida albicans) in appropriate broth media.

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbes with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring the optical density at 600 nm.[2]

Tier 2: Hit Confirmation and Secondary Screening

A "hit" from a primary screen is merely a starting point. Secondary assays are essential to confirm the activity, rule out experimental artifacts, and begin to characterize the compound's pharmacological profile.[10][11]

Dose-Response Analysis and Potency Determination

Any hit from Tier 1 must be confirmed by generating a full dose-response curve to calculate its potency (IC₅₀ for cytotoxicity or MIC for antimicrobial activity). This involves a more detailed concentration range to precisely model the compound's effect. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a drug's potency.[3]

Data Presentation: Summarizing Primary and Secondary Screening Data

Quantitative data should be organized for clear interpretation and comparison.

Table 1: Antiproliferative Activity of Test Compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) ± SD |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | [Insert Value] |

| A549 | Lung Carcinoma | [Insert Value] |

| HCT116 | Colorectal Carcinoma | [Insert Value] |

| HEK293 | Non-Cancerous Kidney | [Insert Value] |

Table 2: Antimicrobial Activity of Test Compound (MIC Values)

| Microbial Strain | Gram Stain/Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-Positive | [Insert Value] |

| Escherichia coli | Gram-Negative | [Insert Value] |

| Candida albicans | Fungal | [Insert Value] |

Orthogonal Assays

An orthogonal assay measures the same biological endpoint using a different technology or method. This is a critical step to ensure the observed activity is not an artifact of the primary assay format (e.g., compound interfering with the MTT dye). For a cytotoxic hit from the MTT assay, a suitable orthogonal assay would be a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.[6]

Tier 3: Preliminary Mechanism of Action (MoA) Studies

Once a hit is confirmed and validated, the next logical step is to investigate how it works. These studies provide crucial insights that guide further chemical optimization.

Elucidating the Mode of Cell Death

If the compound is confirmed to be cytotoxic, it is important to determine whether it induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Apoptosis is generally a more desirable mechanism for anticancer agents.

Protocol: Annexin V/Propidium Iodide (PI) Assay

This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

-

Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a defined period (e.g., 24 or 48 hours).

-

Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the kit manufacturer's protocol. Annexin V binds to phosphatidylserine on the surface of apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (necrotic or late apoptotic).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Caption: Logical workflow for preliminary MoA studies of a cytotoxic hit.

Enzyme Inhibition Screening

Many drugs exert their effects by inhibiting specific enzymes.[12][13][14] If the compound's structure suggests a potential interaction with a particular class of enzymes (e.g., kinases, proteases), or if a broader screen is desired, a panel of enzyme inhibition assays can be performed. These are typically biochemical assays that measure the activity of a purified enzyme in the presence of the inhibitor.[15]

Conclusion and Future Directions

This guide outlines a systematic and logical pathway for the initial biological evaluation of 1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide (1/1). By employing a tiered screening cascade, from broad primary assays to more focused secondary and mechanistic studies, researchers can efficiently identify and validate any potential therapeutic activity. A positive result in any of these assays does not signify a drug, but rather a "hit"—a starting point for a rigorous journey of lead optimization, advanced preclinical testing, and ultimately, clinical development. The principles and protocols detailed here provide the foundational expertise required to embark on that journey with scientific integrity and a high probability of success.

References

- Time in NA. Google Search.

- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem.

- Comprehensive Analysis of High-Throughput Screening D

- Quantitative high-throughput screening data analysis: challenges and recent advances. PMC - NIH.

- Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. Benchchem.

- Wh

- Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.

- In Vitro Cytotoxicity Assays: Applic

- HTS D

- Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad.

- Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical.net.

- Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.

- High-throughput screening. Wikipedia.

- A Framework for the Biological Activity Screening of a Novel Compound. Benchchem.

- Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Pfizer.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- High-Throughput Screening D

- A Technical Guide to the Preliminary Biological Activity Screening of Novel Compounds: A Case Study Approach with "Spiramin. Benchchem.

- Functional in vitro assays for drug discovery. YouTube.

- Mechanism of Action Assays for Enzymes. NCBI Bookshelf - NIH.

- Assay development and efficacy testing of novel and established antimicrobials. CORE.

- Biocompatibility pathways and mechanisms for bioactive m

- Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. MDPI.

- Determining the mode of action of bioactive compounds. Semantic Scholar.

- Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society.

- Secondary Screening.

- The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI.

- Primary vs Secondary Assays in Preclinical Testing. News-Medical.Net.

- A Quick Introduction to Graphviz. Better Programming.

- Assay Development in Drug Discovery. Danaher Life Sciences.

Sources

- 1. High-throughput screening - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. kosheeka.com [kosheeka.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. azolifesciences.com [azolifesciences.com]

- 8. The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies [mdpi.com]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Secondary Screening - Creative Biolabs [creative-biolabs.com]

- 11. news-medical.net [news-medical.net]

- 12. blog.biobide.com [blog.biobide.com]

- 13. researchgate.net [researchgate.net]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. youtube.com [youtube.com]

Trigonelline Derivatives: Strategic Synthesis and Emergent Applications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trigonelline, a naturally occurring pyridine alkaloid, has transitioned from a compound of interest primarily in food chemistry to a versatile scaffold in medicinal and materials science.[1][2] Its unique zwitterionic structure, derived from the N-methylation of nicotinic acid (Vitamin B3), provides a foundation for creating a diverse array of derivatives with significant therapeutic potential.[3][4] This guide provides a comprehensive overview of the core synthetic strategies for producing trigonelline derivatives, details their expanding applications in drug development and beyond, and presents validated analytical methodologies for their characterization. We delve into the causal-driven logic behind synthetic choices and explore the mechanistic underpinnings of the derivatives' biological activities, offering field-proven insights for professionals in drug discovery and development.

Introduction: The Trigonelline Scaffold

Trigonelline (1-methylpyridin-1-ium-3-carboxylate) is a water-soluble alkaloid abundant in various plants, most notably in fenugreek seeds (Trigonella foenum-graecum) and coffee beans (Coffea sp.).[1][5] While its biosynthesis in plants is a product of nicotinic acid metabolism, its chemical structure presents an intriguing starting point for synthetic modification.[6][7] The molecule's inherent properties—a permanent cationic charge on the N-methylated pyridine ring and an anionic carboxylate group—render it highly polar.[4] This polarity can be strategically manipulated to enhance bioavailability, target specific tissues, or create novel prodrugs.[3][8]

Historically viewed as a simple plant metabolite, recent research has illuminated its broad pharmacological profile, including neuroprotective, anti-diabetic, anti-inflammatory, and anti-cancer activities.[9][10][11] These inherent bioactivities make trigonelline not just a synthetic handle, but a pharmacologically active component of its derivatives, a concept central to advanced prodrug design.

Figure 1: Core attributes and derivatization sites of the trigonelline molecule.

Synthesis of Trigonelline Derivatives: Strategies and Protocols

The synthesis of trigonelline derivatives can be approached through several strategic pathways, each selected based on the desired final properties of the molecule, such as solubility, stability, and biological activity.

Strategy 1: Direct N-Alkylation of Nicotinic Acid (Green Chemistry Approach)

The foundational synthesis involves the N-methylation of nicotinic acid. Traditional methods often rely on toxic and environmentally hazardous methylating agents like dimethyl sulfate or methyl halides. A superior, "green" approach utilizes dimethyl carbonate (DMC) as a non-toxic methylating agent.

Rationale: The use of DMC with a base like potassium carbonate (K₂CO₃) provides a high-yield, environmentally friendly one-step process.[12] This method avoids the handling of highly toxic reagents and simplifies purification, making it suitable for scalable production.

-

Step 1: Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add nicotinic acid (49.24 g, 0.40 mol) and dimethyl carbonate (33.6 mL, 0.88 mol) as the solvent. Stir until the nicotinic acid is fully dissolved.

-

Step 2: Base Addition and Reaction: Add potassium carbonate (66.34 g, 0.48 mol) to the mixture and continue stirring for 10 minutes. Heat the reaction mixture in a water bath, maintaining the temperature at 50°C.

-

Step 3: Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Step 4: Work-up and Isolation: Upon completion, separate the solid K₂CO₃ by centrifugation. Remove the unreacted DMC from the supernatant by vacuum distillation (150-260 Pa, 60-85°C).

-

Step 5: Salt Formation and Purification: Dissolve the resulting solid residue in 4 mol/L hydrochloric acid and adjust the pH to 2-3. Remove the solvent under reduced pressure. Add anhydrous methanol to the solid, shake vigorously, and centrifuge to remove any insoluble matter.

-

Step 6: Recrystallization: Concentrate the methanol filtrate to induce crystallization. Filter the resulting solid and recrystallize three times from 70% ethanol to yield pure trigonelline hydrochloride (yield: ~93%).[12]

-

Step 7: Validation: Confirm product identity and purity (>98%) using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and ¹H NMR.[12]

Strategy 2: Prodrug Synthesis via Carboxylate Functionalization

A powerful application of trigonelline is its use as a promoiety in prodrug design. This strategy involves linking an active pharmaceutical ingredient (API) to the nicotinic acid backbone, typically via an ester or amide bond, followed by N-methylation to form the charged trigonelline derivative.

Rationale: This approach leverages the high polarity of the trigonelline moiety to improve the aqueous solubility of poorly soluble APIs.[13] The quaternary ammonium group can also facilitate targeted delivery or altered pharmacokinetic profiles. The linkage is designed to be cleaved in vivo, releasing the active drug.

Figure 2: General workflow for synthesizing a trigonelline-based prodrug.

This protocol is adapted from patent literature describing the synthesis of novel trigonelline-based compounds.[13]

-

Step 1: Synthesis of Nicotinate Ester: To a solution of Paclitaxel (API with a reactive hydroxyl group) in a suitable dry solvent (e.g., dichloromethane), add an equimolar amount of nicotinoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Purify the resulting 2'-Nicotinate ester of Paclitaxel via column chromatography.

-

Step 2: N-Methylation to form Trigonelline Ester: Dissolve the purified nicotinate ester (e.g., 0.03 g, 0.031 mmol) in dry acetonitrile (5 mL) at room temperature. Add a large excess of methyl iodide (0.5 mL).

-

Step 3: Reaction and Isolation: Stir the reaction at room temperature for 24 hours. Remove the acetonitrile under vacuum.

-

Step 4: Purification: Treat the resulting residue with a 1:1 mixture of pentane/diethyl ether (5 mL) and triturate to obtain the final product as a free-flowing solid. The yield for this step is approximately 60%.[13]

Strategy 3: Bioisosteric Replacement

For advanced drug design, bioisosteric replacement can be employed to fine-tune the physicochemical and pharmacological properties of trigonelline derivatives. This involves replacing atoms or groups with others that have similar steric or electronic properties.

Rationale: Bioisosterism is a key strategy in medicinal chemistry to modulate activity, alter pharmacokinetics, or reduce toxicity.[14][15] For example, replacing a hydrogen atom on the pyridine ring with fluorine can block a site of metabolic oxidation, thereby increasing the compound's half-life.[14] Similarly, modifying the carboxylate group to a bioisostere like a tetrazole can alter pKa and binding interactions.

Example Application: While specific examples for trigonelline are emerging, the principle involves starting with a substituted nicotinic acid (e.g., 5-fluoro-nicotinic acid) and then proceeding with the N-alkylation protocols described above. This allows for the systematic exploration of the structure-activity relationship (SAR).

Applications of Trigonelline Derivatives

The derivatization of trigonelline unlocks a broad spectrum of applications, primarily centered in pharmacology but also extending to other scientific fields.

Pharmacological and Therapeutic Applications

Trigonelline and its derivatives act on multiple molecular targets, making them promising candidates for treating complex, multifactorial diseases.[16]

| Therapeutic Area | Key Applications & Mechanisms | Supporting References |

| Neuroprotection | Protects neurons from oxidative stress and apoptosis, potentially by activating the PI3K/Akt signaling pathway.[4] Shows potential in models of neurodegenerative disorders and ischemic stroke.[4][17] | ,[9],[4],[10] |

| Metabolic Disorders | Exhibits hypoglycemic and hypolipidemic effects.[9][10] Modulates glucose homeostasis by affecting beta-cell regeneration and insulin secretion.[10] Can improve insulin sensitivity.[8] | ,[18],[8],[10] |

| Oncology | Demonstrates anti-tumor activities by inhibiting cancer cell proliferation and migration.[11] Can reduce the toxicity of chemotherapeutic agents and potentially reverse drug resistance.[11] | ,[11] |

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4] Exerts antioxidant effects by scavenging reactive oxygen species (ROS).[4][8] | ,[18],[4] |

Several studies suggest that the neuroprotective effects of trigonelline are mediated by its anti-inflammatory and anti-apoptotic properties.[4] A proposed mechanism involves the activation of the PI3K/Akt signaling pathway, a critical regulator of cell survival.

Figure 3: Proposed neuroprotective mechanism of trigonelline via the PI3K/Akt signaling pathway.[4]

Applications in Material Science

Beyond pharmacology, trigonelline derivatives are being explored for novel material applications. One notable example is the use of trigonelline hydrochloride as an inhibitor of collagen fibrillation.

Rationale and Application: Excessive collagen accumulation leads to fibrosis in tissues like the myocardium.[19] Trigonelline hydrochloride has been shown to delay the spontaneous self-assembly of type I collagen. Morphological studies using Atomic Force Microscopy (AFM) and High-Resolution Scanning Electron Microscopy (HR-SEM) confirmed a reduction in fibrillation with increasing concentrations of the derivative.[19] This property opens avenues for developing targeted drug delivery systems to treat fibrotic diseases.

Analytical Methodologies for Characterization and Quantification

Robust analytical methods are critical for both synthetic validation and pharmacokinetic studies of trigonelline derivatives. The high polarity of these compounds dictates the choice of chromatographic techniques.

| Technique | Column Type | Mobile Phase Example | Detection | Application |

| HPLC-UV/DAD | Reversed-phase (C18) | Gradient of aqueous formic acid and methanol.[1] | UV or Diode Array (DAD) at ~265 nm.[1] | Quantification in coffee, herbal extracts, and dosage forms.[1][20] |

| LC-MS/MS | Reversed-phase or HILIC | Isocratic or gradient with acetonitrile/water and formic acid.[1][21] | ESI+; Multiple Reaction Monitoring (MRM).[21][22] | Bioanalysis in plasma; high-sensitivity quantification in complex matrices.[21] |

| ¹H NMR | N/A | N/A | ¹H NMR Spectrometry | Simultaneous quantification of multiple compounds, including trigonelline, without extensive separation.[1][20] |

A validated method for quantifying trigonelline in rat plasma provides a template for pharmacokinetic studies.[21]

-

Chromatography: Gemini 5µ C6 Phenyl column (100x4.6mm).

-

Mobile Phase: Gradient elution using (A) 0.1% Formic acid in Water and (B) 0.1% formic acid in Acetonitrile.

-

Flow Rate: 0.8 mL/min.

-

Mass Spectrometry: Electrospray ionization in positive mode (ESI+).

-

MRM Transitions:

-

Trigonelline: m/z 138.0 → 92.1

-

Internal Standard (Atenolol): m/z 267.3 → 145.2

-

-

Linearity: The method is linear over a concentration range of 1–2000 ng/mL in plasma.[21]

This level of detail is essential for replicating studies and developing new analytical protocols for novel derivatives.

Conclusion and Future Outlook

Trigonelline has firmly established itself as a privileged scaffold for chemical synthesis and drug development. Its natural origin, inherent bioactivity, and synthetically tractable structure provide a rich platform for innovation. The development of green synthetic methods enhances its appeal for large-scale production, while sophisticated prodrug strategies are enabling the creation of next-generation therapeutics with improved solubility and pharmacokinetic profiles. The expanding applications, from neuroprotection and metabolic disease to anti-cancer therapies and even material science, underscore the vast potential of its derivatives. Future research should focus on elucidating the precise molecular targets of novel derivatives, conducting rigorous clinical trials to validate their therapeutic efficacy, and exploring further bioisosteric modifications to optimize their drug-like properties.

References

- Farah, A., Ferreira, T., & Vieira, A. C. (2019). Trigonelline and Derivatives. In Coffee: Production, Quality and Chemistry. The Royal Society of Chemistry.

- Nguyen, V. V., et al. (2024). Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline.

- ResearchGate. (2025). Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline.

- MDPI. (n.d.). Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline. MDPI.

- National Center for Biotechnology Inform

- National Center for Biotechnology Information. (2024). Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline. PubMed.

- Babu k, R., et al. (2020). A Review on Trigonelline Containing Prodrugs. International Journal of Pharmaceutical and Phytopharmacological Research.

- Nutri Avenue. (2024). Trigonelline HCl Demystified: Everything You Need to Know in 2024. Nutri Avenue News.

- ScienceDirect. (n.d.). Trigonelline and its uses in stroke. ScienceDirect.

- GoldBio. (n.d.). Trigonelline hydrochloride. GoldBio.

- Bai, M., et al. (2025). Development and validation of an HPLC method for quantitative analysis of trigonelline. Chinese Journal of Analytical Chemistry.

- World Journal of Pharmaceutical Sciences. (n.d.). Bioanalytical method development and validation of trigonelline by tandem mass spectra. WJPS.

- Mohamadi, M., et al. (n.d.).

- National Center for Biotechnology Information. (n.d.). trigonelline biosynthesis. PubChem.

- ResearchGate. (2025). Trigonelline: A Plant Alkaloid with Therapeutic Potential for Diabetes and Central Nervous System Disease.

- A, M., et al. (2018). A Review on Biosynthesis, Analytical Techniques, and Pharmacological Activities of Trigonelline as a Plant Alkaloid. PubMed.

- ResearchGate. (2025). A Validated LC-MS/MS Method for the Quantification of Trigonelline in Marketed Dietary Supplements.

- National Center for Biotechnology Information. (2025).

- ResearchGate. (2013). Preliminary studies on trigonelline as potential anti-Alzheimer disease agent: Determination by hydrophilic interaction liquid chromatography and modeling of interactions with beta-amyloid.

- Google Patents. (2017). WO2017158621A1 - Trigonelline based compounds.

- ResearchGate. (n.d.). Biosynthesis of trigonelline in coffee plants.

- S, D., & N, N. (2018).

- Google Patents. (n.d.). CN102304085A - Process for synthesizing trigonelline hydrochloride from dimethyl carbonate and nicotinic acid.

- Wikipedia. (n.d.). Trigonelline. Wikipedia.

- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting.

- Bhatia, M. S., et al. (2011). Bioisosterism: A plan designed to achieve molecular modeling. Pharmacologyonline.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. A Review on Biosynthesis, Analytical Techniques, and Pharmacological Activities of Trigonelline as a Plant Alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Trigonelline - Wikipedia [en.wikipedia.org]

- 6. trigonelline biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. News - Trigonelline HCl Demystified: Everything You Need to Know in 2024 [mylandsupplement.com]

- 9. Trigonelline | C7H7NO2 | CID 5570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Unveiling the Therapeutic Potential of Trigonelline: A Promising Approach in Cancer Prevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN102304085A - Process for synthesizing trigonelline hydrochloride from dimethyl carbonate and nicotinic acid - Google Patents [patents.google.com]

- 13. WO2017158621A1 - Trigonelline based compounds - Google Patents [patents.google.com]

- 14. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 15. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 16. Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline [ouci.dntb.gov.ua]

- 19. Trigonelline hydrochloride: A promising inhibitor for type I collagen fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Development and validation of an HPLC method for quantitative analysis of trigonelline [ouci.dntb.gov.ua]

- 21. wjpsonline.com [wjpsonline.com]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Silico Bioactivity Prediction of 1-Methylpyridin-1-ium-3-carboximidate Derivatives

Abstract

The imperative to accelerate drug discovery while minimizing costs has positioned in silico methodologies as a cornerstone of modern pharmaceutical research.[1] These computational techniques enable the rapid screening, characterization, and prioritization of novel chemical entities before committing to resource-intensive laboratory synthesis and testing. This technical guide provides a comprehensive, field-proven framework for predicting the bioactivity of 1-Methylpyridin-1-ium-3-carboximidate and its closely related analogues. We will navigate the complete computational workflow, from initial target identification and pharmacokinetic profiling to the intricacies of molecular docking and quantitative structure-activity relationship (QSAR) modeling. This document is designed for researchers, computational chemists, and drug development professionals, offering not just step-by-step protocols but also the critical scientific reasoning behind each methodological choice, ensuring a robust and self-validating approach to computational lead discovery.

Part 1: Foundational Analysis: The Molecule and the Method

The Compound of Interest: 1-Methylpyridin-1-ium-3-carboximidate

The subject of this guide is 1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide (1/1). The nomenclature "carboximidate" refers to an imido ester functional group, R–C(=NR')OR''.[2] However, in the context of a hydrogen iodide salt, it is more probable that the intended structure is a related and more stable analogue, 1-Methylpyridin-1-ium-3-carboxamide iodide , a methylated derivative of nicotinamide (a form of vitamin B3).

For the purposes of this technical guide, we will proceed with the well-characterized 1-Methylpyridin-1-ium-3-carboxamide iodide as our primary molecular subject. This decision provides a solid foundation for our in silico investigation, grounded in publicly available data.

Table 1: Core Molecular Identifiers and Properties of 1-Methylpyridin-1-ium-3-carboxamide iodide

| Property | Value | Source |

| PubChem CID | 72660 | [3] |

| Molecular Formula | C₇H₉IN₂O | [3] |

| Molecular Weight | 264.06 g/mol | [3] |

| IUPAC Name | 1-methylpyridin-1-ium-3-carboxamide;iodide | [3] |

| SMILES | C[N+]1=CC=CC(=C1)C(=O)N.[I-] | [3] |

| InChIKey | IWEIZMCTGMHCRE-UHFFFAOYSA-N | [3] |

The Rationale for an In Silico First Approach

Traditional drug discovery is a lengthy and expensive process, often hindered by high attrition rates in the preclinical and clinical phases.[4] Computational methods offer a paradigm shift, allowing us to build a detailed "virtual" profile of a molecule's potential biological behavior.[5] This in silico approach is not a replacement for experimental validation but a critical filtering and hypothesis-generating engine. By predicting a compound's likely targets, pharmacokinetic properties (ADMET), and binding affinities, we can make more informed decisions, prioritize the most promising candidates, and design more effective experiments.[6][7] This guide outlines a logical, multi-stage workflow designed to build a comprehensive bioactivity profile from the ground up.

Figure 1: A high-level overview of the in silico bioactivity prediction workflow.

Part 2: Ligand Preparation and Target Identification

The foundation of any in silico study is a high-quality representation of the molecule and a rational list of potential biological targets.

Protocol: 3D Ligand Preparation

Expertise & Causality: A 2D SMILES string is insufficient for simulations that rely on three-dimensional geometry. The accuracy of docking and other structure-based methods is critically dependent on the ligand's conformation, charge distribution, and bond angles. An improper or high-energy conformation can lead to false negatives or inaccurate binding predictions. Therefore, converting the 2D structure to a robust, low-energy 3D conformation is a mandatory first step.

Step-by-Step Methodology:

-

Obtain 2D Representation: Start with the canonical SMILES string: C[N+]1=CC=CC(=C1)C(=O)N.[I-]. For modeling purposes, we will focus on the cationic organic component: C[N+]1=CC=CC(=C1)C(=O)N.

-

Generate 3D Coordinates: Use a cheminformatics toolkit like Open Babel or RDKit.

-

Command Line (Open Babel): obabel -:"C[N+]1=CC=CC(=C1)C(=O)N" -O ligand.pdb --gen3d

-

-

Assign Partial Charges: The electrostatic interactions between a ligand and its receptor are crucial for binding. Assigning accurate partial charges is essential. A force field like MMFF94 (Merck Molecular Force Field) is a good starting point for drug-like molecules.

-

Energy Minimization: The initial 3D generation may result in a structure with strained bonds or steric clashes. A geometry optimization or energy minimization step using a force field (e.g., MMFF94 or UFF) is performed to relax the structure into a low-energy, more realistic conformation. This step ensures the ligand is in a physically plausible state before docking.

Protocol: In Silico Target Fishing

Expertise & Causality: The "similar property principle" is a cornerstone of medicinal chemistry: structurally similar molecules tend to have similar biological activities.[8] Target fishing algorithms leverage this by comparing the query molecule's structure (represented as fingerprints or 3D shapes) against large databases of known ligands with annotated biological targets. This allows us to rapidly generate a ranked list of the most probable protein targets without prior knowledge, providing a powerful starting point for further investigation.

Step-by-Step Methodology:

-

Select a Target Prediction Server: Numerous web-based tools are available. SwissTargetPrediction is a widely used and user-friendly option.

-

Input the Molecule: Paste the SMILES string (C[N+]1=CC=CC(=C1)C(=O)N) into the query box.

-

Specify Organism: Select "Homo sapiens" to focus on human protein targets.

-

Execute Prediction: Run the prediction algorithm.

-

Analyze and Prioritize Results: The server will return a list of protein targets, ranked by a probability score. It is crucial to apply scientific judgment here. Prioritize targets that belong to well-known druggable families (e.g., kinases, GPCRs, enzymes) and have a strong biological rationale for potential disease association.

Table 2: Hypothetical Prioritized Target List for 1-Methylpyridin-1-ium-3-carboxamide

| Target Class | Protein Target | UniProt ID | Rationale for Prioritization |

| Enzyme | Poly [ADP-ribose] polymerase 1 (PARP-1) | P09874 | Nicotinamide is the physiological precursor to NAD+, a substrate for PARP enzymes. The compound's structural similarity makes PARP a high-priority target. |

| Enzyme | Indoleamine 2,3-dioxygenase 1 (IDO1) | P14902 | A key enzyme in tryptophan metabolism, implicated in immune evasion in cancer. A plausible target for small molecule inhibitors. |

| Enzyme | Catechol O-methyltransferase (COMT) | P21964 | Involved in the metabolism of catecholamine neurotransmitters. A common target class for CNS-active compounds. |

Part 3: Predicting Pharmacokinetics and Toxicity (ADMET)

Expertise & Causality: A compound with excellent binding affinity is useless if it cannot reach its target in the body, is rapidly metabolized, or is toxic.[4] Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the discovery process is a critical risk-mitigation strategy. This "fail early, fail cheap" philosophy helps eliminate compounds with poor drug-like properties before investing further resources.

Step-by-Step Methodology:

-

Utilize an ADMET Prediction Server: The SwissADME web server is a comprehensive, free tool for this purpose.

-

Input the SMILES String: Submit the ligand's SMILES string as done for target prediction.

-

Run Analysis: Execute the prediction.

-

Interpret the Results: Analyze the output, paying close attention to key indicators of drug-likeness and potential liabilities.

Table 3: Predicted Physicochemical and ADMET Properties

| Property | Predicted Value | Interpretation & Significance |

| Lipinski's Rule of 5 | 0 Violations | Good oral bioavailability is likely. (MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10). |

| GI Absorption | High | The compound is predicted to be well-absorbed from the gastrointestinal tract. |

| BBB Permeant | No | The permanent positive charge (quaternary nitrogen) likely prevents crossing of the Blood-Brain Barrier. |

| CYP Inhibitor | CYP2D6 Inhibitor | Potential for drug-drug interactions, as CYP2D6 metabolizes many common drugs. This is a potential liability. |

| PAINS Alert | 0 Alerts | The molecule does not contain substructures known to cause false positives in high-throughput screens. |

Part 4: Quantifying Interaction: Molecular Docking

Expertise & Causality: Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target protein's binding site.[7] The process uses a search algorithm to explore possible conformations of the ligand within the site and a scoring function to estimate the binding energy for each pose. A successful docking study provides a quantitative estimate of binding affinity (e.g., in kcal/mol) and a 3D structural hypothesis of the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that drive binding. This is essential for understanding the mechanism of action and for guiding future lead optimization.

Figure 2: A step-by-step workflow for a typical molecular docking experiment.

A Validated Molecular Docking Protocol (Example: PARP-1)

Step 1: Receptor Preparation

-

Download Structure: Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB). For PARP-1, a suitable entry is PDB ID: 6BHV.

-

Clean the Structure: Using software like UCSF Chimera or PyMOL, remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. The presence of the original ligand is useful for defining the binding site but must be removed before docking our new compound.

-

Protonation and Repair: Add polar hydrogens and repair any missing side chains. This ensures a chemically correct representation of the protein.

-

Save as PDBQT: For use with AutoDock Vina, convert the cleaned PDB file to the PDBQT format, which includes partial charge and atom type information.

Step 2: Ligand Preparation

-

Follow the protocol detailed in Section 2.1 to generate an energy-minimized 3D structure.

-

Save the final ligand structure in the PDBQT format.

Step 3: Defining the Binding Site (Grid Box)

-

Identify the active site of the protein. This is often where the original co-crystallized ligand was bound.

-

Define a "grid box" or "search space" that encompasses this entire active site. The docking algorithm will confine its search for ligand poses within this box. The box should be large enough to allow the ligand to rotate freely but small enough to focus the search and save computational time.

Step 4: Running the Docking Simulation

-

Use a docking program like AutoDock Vina. This requires a configuration file specifying the paths to the receptor and ligand PDBQT files, and the coordinates and dimensions of the grid box.

-

Example Vina Command: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt --out results.pdbqt --log results.log

Step 5: Analysis of Results

-

Binding Affinity: The primary quantitative output is the binding affinity score (in kcal/mol) from the log file. More negative values indicate stronger predicted binding.

-